![molecular formula C13H8ClNO B13674676 7-Chloro-3-phenylbenzo[c]isoxazole](/img/structure/B13674676.png)
7-Chloro-3-phenylbenzo[c]isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-3-phenylbenzo[c]isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-phenylbenzo[c]isoxazole typically involves the cyclization of appropriate precursors. One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide . This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods: Industrial production methods for isoxazoles, including this compound, often involve microwave-assisted synthesis to enhance reaction rates and yields. This method allows for the rapid and efficient production of the compound under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions: 7-Chloro-3-phenylbenzo[c]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxygenated derivatives, while substitution reactions can produce a range of halogenated compounds .
Aplicaciones Científicas De Investigación
7-Chloro-3-phenylbenzo[c]isoxazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 7-Chloro-3-phenylbenzo[c]isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
- 5-Chloro-3-phenylbenzo[c]isoxazole
- 7-Amino-3a,4-dihydro-3H-1benzopyrano[4,3-c]isoxazole
- Fluoroisoxazoles
Comparison: 7-Chloro-3-phenylbenzo[c]isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific research and industrial applications .
Propiedades
Fórmula molecular |
C13H8ClNO |
|---|---|
Peso molecular |
229.66 g/mol |
Nombre IUPAC |
7-chloro-3-phenyl-2,1-benzoxazole |
InChI |
InChI=1S/C13H8ClNO/c14-11-8-4-7-10-12(11)15-16-13(10)9-5-2-1-3-6-9/h1-8H |
Clave InChI |
MFZXVTWGWXVZMT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C=CC=C(C3=NO2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



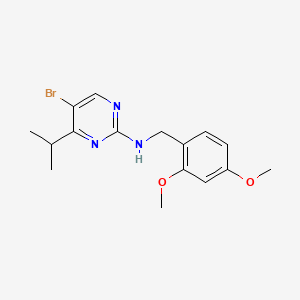

![(R)-2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde](/img/structure/B13674637.png)
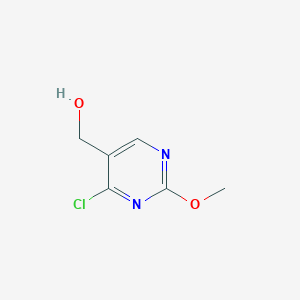
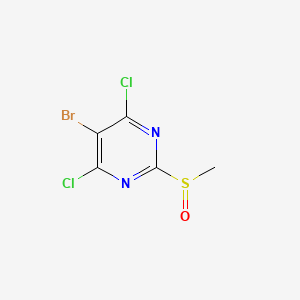
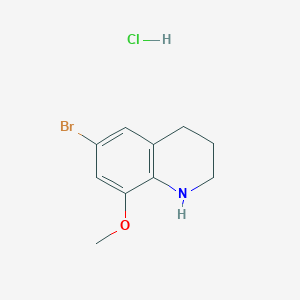
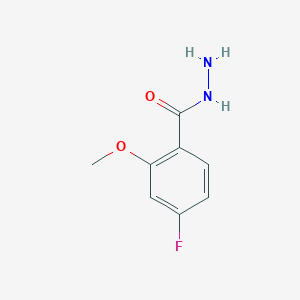
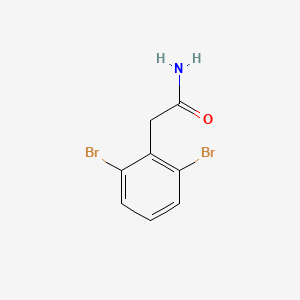
![8-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13674672.png)
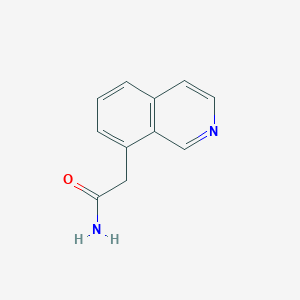
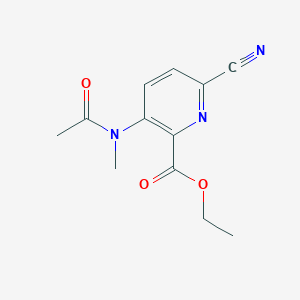
![5-Chloroisothiazolo[5,4-b]pyridin-3-amine](/img/structure/B13674693.png)

